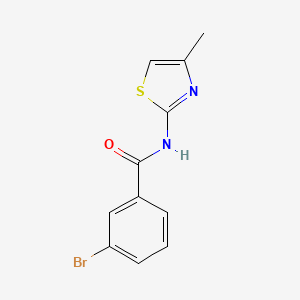![molecular formula C23H15FN2O2S B10891291 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10891291.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines a xanthene core with a thiazole ring and an amide functional group. The presence of the fluorophenyl group adds to its uniqueness.
- Xanthene derivatives have diverse applications, including fluorescence probes, dyes, and pharmaceuticals.
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide: , is a compound with an intriguing structure.
Preparation Methods
- One synthetic route involves reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- The reaction yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
- Industrial production methods may vary, but this route provides a straightforward approach.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Xanthene derivatives serve as fluorescent dyes and indicators.
Biology: This compound could be used as a probe for cellular imaging or drug delivery.
Medicine: Further research may reveal its potential as an antimicrobial or anticancer agent.
Industry: Applications in materials science or organic electronics are worth exploring.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to understand its effects fully.
Comparison with Similar Compounds
- Similar compounds include:
4-(4-fluorophenyl)-6-isopropyl-2-amino-5-chloropyrimidin-5-ylmethanol: (a related pyrimidine derivative).
4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(sulfonyl)amino]pyrimidin-5-ylmethanol: (a structurally related compound).
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: (a simpler analog).
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide: stands out due to its xanthene-thiazole hybrid structure.
Properties
Molecular Formula |
C23H15FN2O2S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H15FN2O2S/c24-15-11-9-14(10-12-15)18-13-29-23(25-18)26-22(27)21-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)21/h1-13,21H,(H,25,26,27) |
InChI Key |
JOHLKXSPMYPXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B10891220.png)
![5-bromo-N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2-hydroxybenzohydrazide](/img/structure/B10891222.png)
![N'-[(4-methylphenyl)sulfonyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B10891225.png)
![N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10891235.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10891243.png)
![[6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10891246.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10891249.png)
![4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B10891255.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10891261.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10891264.png)



